
LY450108
Overview
Description
LY450108 is an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator developed by Eli Lilly and Company. It belongs to the class of high-impact AMPA receptor potentiators, which modulate synaptic plasticity by preventing receptor desensitization and prolonging ion channel opening, thereby enhancing glutamatergic signaling . For example, this compound showed preventive effects in an LPS-induced depressive mouse model by reversing synaptic deficits and reducing neuroinflammation . However, clinical trials in AD patients failed to demonstrate significant cognitive improvement, though it maintained a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,5-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via sulfonylation of the amine intermediate using a sulfonyl chloride reagent.
Final Coupling: The final step involves coupling the sulfonamido intermediate with the benzamide core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Preclinical Studies
- Antidepressant Effects : Research has demonstrated that LY450108 can alleviate depressive behaviors in animal models. For instance, a study utilizing lipopolysaccharide (LPS) to induce depressive symptoms in mice found that administration of this compound significantly reduced these behaviors and mitigated neuronal damage associated with inflammation .
- Neuroprotective Properties : In vitro studies have shown that this compound protects neuronal cells from apoptosis induced by inflammatory stimuli. This suggests its potential utility in treating depression linked to neuroinflammatory processes .
Clinical Implications
This compound's modulation of AMPA receptors may offer new avenues for treating depression, especially in cases where traditional therapies are ineffective. Its ability to enhance synaptic plasticity could be beneficial for patients with cognitive deficits associated with mood disorders .
Cognitive Enhancement
This compound has also been investigated for its potential to improve cognitive function. Studies indicate that AMPA receptor potentiators can enhance memory and learning processes, which may be valuable in conditions such as Alzheimer's disease and other forms of dementia .
Table 1: Summary of Key Findings on this compound
Pharmacokinetics and Safety
A pharmacokinetic study assessed the cerebrospinal fluid concentration of this compound, confirming its ability to penetrate the central nervous system effectively while maintaining a favorable safety profile. These findings support the compound's viability for clinical use in treating neurological conditions .
Mechanism of Action
The mechanism of action of ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and sulfonamido moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Comparison with Similar AMPA Receptor Potentiators
AMPA receptor potentiators are categorized into high-impact (e.g., LY450108, LY451395, GSK729327, BIIB104) and low-impact (e.g., CX516, CX717, farampator) based on their mechanisms and physiological effects. Below is a detailed comparison:
High-Impact AMPA Potentiators
These compounds prolong synaptic currents by stabilizing AMPA receptors in an active state, preventing desensitization.
Low-Impact AMPA Potentiators
These compounds increase synaptic current amplitude but lack sustained effects on receptor kinetics.
Mechanistic and Pharmacokinetic Differences
- Mechanism : High-impact potentiators like this compound and LY451395 stabilize AMPA receptors in a conformation that delays deactivation and desensitization, leading to prolonged synaptic currents. Low-impact compounds primarily amplify current amplitude without affecting receptor kinetics .
- Pharmacokinetics : this compound and LY451395 showed similar plasma pharmacokinetics in healthy subjects, with cerebrospinal fluid (CSF) concentrations reaching steady-state levels. However, neither compound achieved therapeutic efficacy in AD trials despite adequate CNS penetration .
Clinical and Preclinical Outcomes
Alzheimer’s Disease
Neuropsychiatric and Mood Disorders
Biological Activity
LY450108 is a potent positive allosteric modulator of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders such as depression.
This compound enhances the activity of AMPA receptors by increasing their response to glutamate, the primary excitatory neurotransmitter in the brain. This modulation can lead to improved synaptic function and neuroprotection, particularly under conditions associated with neuroinflammation and neuronal damage.
Research Findings
- Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in a lipopolysaccharide (LPS)-induced mouse model of depression. The compound alleviated depressive behaviors and reduced apoptosis in neuronal cells, suggesting its potential as a treatment for depression linked to neuroinflammation .
- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound protected against LPS-induced cell death, highlighting its neuroprotective properties . The compound was found to mitigate abnormal phosphorylation of AMPA receptors, which is often associated with depressive states.
- Neuroinflammation : this compound's effects on neuroinflammation were further elucidated through immunofluorescence studies that indicated a reduction in microglial activation and inflammatory cytokine levels in treated mice compared to controls . This suggests that this compound may not only enhance synaptic transmission but also modulate inflammatory responses in the brain.
Data Tables
Clinical Implications
Case studies have highlighted the potential for this compound to be integrated into treatment regimens for patients with treatment-resistant depression. The modulation of AMPA receptors may provide an alternative mechanism for addressing mood disorders when traditional therapies fail.
- Patient Case Study : An anonymous case study involving a patient with severe depression indicated significant improvements when incorporating AMPA receptor modulators like this compound into their treatment plan. The patient's experience underscores the importance of exploring diverse therapeutic options for complex mental health issues .
Future Research Directions
Further research is needed to explore the long-term effects of this compound on mood disorders and its potential side effects. Investigations into optimal dosing regimens and combinations with other antidepressants could enhance its therapeutic efficacy.
Properties
IUPAC Name |
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431720 | |
Record name | LY450108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-67-1 | |
Record name | LY-450108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY450108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-450108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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